N-Desmethyl Perazine-d8

Description

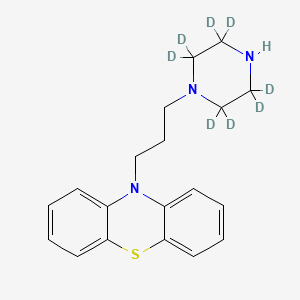

Structure

3D Structure

Properties

IUPAC Name |

10-[3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)propyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3S/c1-3-8-18-16(6-1)22(17-7-2-4-9-19(17)23-18)13-5-12-21-14-10-20-11-15-21/h1-4,6-9,20H,5,10-15H2/i10D2,11D2,14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSUKAVVJWNXMP-JJYWRMRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization of N Desmethyl Perazine D8

Spectroscopic Techniques for Confirmation of Deuterium (B1214612) Labeling and Isotopic Purity

Spectroscopic methods are indispensable for verifying the structural integrity and isotopic enrichment of deuterated compounds like N-Desmethyl Perazine-d8. rsc.org High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools employed for this purpose. rsc.org

High-Resolution Mass Spectrometry (HR-MS): ESI-HR-MS is a rapid and highly sensitive method for determining the isotopic purity of deuterium-labeled compounds. nih.govresearchgate.net By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined. researchgate.net This allows for the calculation of the percentage of deuterium incorporation. For instance, in the analysis of a deuterated compound, the mass spectrum would show a cluster of peaks corresponding to the unlabeled species (D₀) and the various deuterated species (D₁, D₂, etc.). The relative intensities of these peaks are used to calculate the isotopic purity. researchgate.net Two common methods for this calculation based on relative abundance in ESI-HR-MS provide consistent isotopic purity values that align well with certified values. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure and can confirm the specific positions of the deuterium labels. rsc.orgnih.gov Deuteration leads to the disappearance of proton signals and the appearance of deuterium signals in the respective NMR spectra. Furthermore, the presence of deuterium can induce small shifts in the resonance of neighboring nuclei, known as isotope shifts, which can also be used to confirm labeling. nih.gov For example, ¹³C NMR can show distinct isotope effects, with carbon signals shifting slightly upon deuteration of adjacent atoms. nih.gov The combination of HR-MS and NMR provides a comprehensive evaluation of both the degree and location of deuterium labeling, ensuring the structural integrity of the standard. rsc.org

A hypothetical analysis of a batch of this compound might yield the following results:

| Technique | Parameter Measured | Result |

| ESI-HR-MS | Isotopic Purity (% Deuteration) | 99.5% |

| ¹H NMR | Confirmation of Labeling | Absence of signals at deuterated positions |

| ¹³C NMR | Positional Confirmation | Isotope shifts observed for carbons adjacent to deuterium |

This table is interactive and based on hypothetical data for illustrative purposes.

Chromatographic Purity and Impurity Profiling of Deuterated Standards

Ensuring the chemical purity of a deuterated internal standard is as critical as its isotopic purity. tandfonline.com The presence of unlabeled drug or other impurities can lead to analytical interference and inaccurate quantification. tandfonline.com High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the cornerstone for assessing chromatographic purity and profiling impurities. nih.govresearchgate.net

A systematic approach to HPLC method development is often employed to ensure the separation of the main compound from any potential impurities. americanpharmaceuticalreview.com This involves screening different mobile phases, columns, and other chromatographic conditions to achieve optimal resolution. americanpharmaceuticalreview.com The goal is to develop a stability-indicating method that can separate the drug substance from its degradation products and any process-related impurities. medwinpublishers.com

Impurities in deuterated standards can arise from the starting materials, byproducts of the synthesis, or degradation. researchgate.net A comprehensive impurity profile will identify and, where necessary, quantify these impurities. medwinpublishers.com Regulatory guidelines often set limits for acceptable levels of impurities in active pharmaceutical ingredients and, by extension, in the reference standards used for their analysis. medwinpublishers.com

A typical purity analysis for this compound might include the following specifications:

| Analysis | Method | Specification |

| Chromatographic Purity | HPLC-UV | ≥ 98.0% |

| Unlabeled Compound | LC-MS | ≤ 0.5% |

| Any Single Unknown Impurity | HPLC-UV | ≤ 0.2% |

| Total Impurities | HPLC-UV | ≤ 1.0% |

This table is interactive and based on typical industry standards.

Applications of N Desmethyl Perazine D8 in State of the Art Bioanalytical Methodologies

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing N-Desmethyl Perazine-d8 as Internal Standard

This compound, a deuterated analog of N-desmethyl perazine (B1214570), serves as an ideal internal standard (IS) in the development and validation of liquid chromatography-mass spectrometry (LC-MS/MS) methods. clearsynth.comnumberanalytics.comresearchgate.net The use of stable isotopically labeled (SIL) internal standards is considered the gold standard in quantitative bioanalysis due to their similar physicochemical properties to the analyte of interest. researchgate.netscispace.com This similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatographic separation, and mass spectrometric detection, thereby compensating for variations in extraction recovery, matrix effects, and instrument response. clearsynth.comtexilajournal.com

The development of robust and reliable LC-MS/MS methods is crucial for accurately quantifying drug concentrations in biological matrices. nist.gov this compound's structural similarity to its non-deuterated counterpart, with the only difference being the presence of deuterium (B1214612) atoms, makes it an excellent choice for an internal standard. numberanalytics.com This ensures co-elution with the analyte, which helps to correct for most measurement errors that could arise from ion suppression or enhancement. texilajournal.com

Sample Preparation Techniques for Biological Matrices in Quantitative Analysis (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction)

Effective sample preparation is a critical step in bioanalysis to remove interferences from complex biological matrices such as plasma, serum, and urine. ijsr.netrdd.edu.iq The choice of technique aims to isolate the analyte and its internal standard with high recovery and minimal matrix effects. ijsr.net Common techniques employed in methods utilizing deuterated internal standards like this compound include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijsr.netnih.gov

Protein Precipitation (PPT) is a straightforward and widely used method where a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, is added to the biological sample to precipitate proteins. nih.govthermofisher.com This technique is simple and fast but may result in less clean extracts compared to LLE and SPE, potentially leading to more significant matrix effects. ijsr.net In some methods, zinc sulfate (B86663) is used in conjunction with an organic solvent for precipitation. texilajournal.com

Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.govyoutube.com The pH of the aqueous phase can be adjusted to optimize the partitioning of the analyte and internal standard into the organic layer. nih.gov LLE often provides cleaner extracts than PPT and is effective for a wide range of analytes. ijsr.netcresp.org For instance, a method for the simultaneous determination of sertraline (B1200038) and N-desmethyl sertraline utilized LLE with methyl tert-butyl ether. nih.gov

Solid-Phase Extraction (SPE) is a highly selective and efficient technique that separates components of a mixture based on their physical and chemical properties. ijsr.netnih.gov The sample is loaded onto a cartridge containing a solid adsorbent (the stationary phase). Interfering components are washed away, and the analyte and internal standard are then eluted with an appropriate solvent. thermofisher.com SPE provides the most thorough sample clean-up, minimizing matrix effects and improving analytical sensitivity. ijsr.net Newer microextraction techniques like Dispersive Pipette XTRaction (DPX) and Micro Extraction by Packed Sorbent (MEPS) are also gaining popularity as they are miniaturized versions of SPE. nih.gov

The following table summarizes the key characteristics of these common sample preparation techniques.

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Precipitation of proteins using organic solvents or salts. nih.gov | Simple, fast, and requires small sample volumes. nih.govthermofisher.com | Less clean extracts, potential for significant matrix effects. ijsr.net |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. nih.govyoutube.com | Cleaner extracts than PPT, applicable to a wide range of analytes. ijsr.netcresp.org | Can be time-consuming and may require larger solvent volumes. ijsr.net |

| Solid-Phase Extraction (SPE) | Separation based on affinity to a solid sorbent. ijsr.netnih.gov | Highly selective, provides the cleanest extracts, minimizes matrix effects. ijsr.net | Can be more expensive and time-consuming than PPT and LLE. nih.gov |

Chromatographic Separation Principles and Optimization in Deuterated Compound Analysis

Chromatographic separation in LC-MS/MS is essential for separating the analyte and internal standard from other endogenous components in the sample extract, thereby reducing ion suppression and improving analytical accuracy. libretexts.org Reversed-phase chromatography is the most common separation mode used for compounds like N-Desmethyl Perazine and its deuterated internal standard. uit.no

Chromatographic Principles: In reversed-phase liquid chromatography (RPLC), a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. uit.nonih.gov The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More hydrophobic compounds are retained longer on the column. uit.no Gradient elution, where the composition of the mobile phase is changed during the run, is often employed to achieve optimal separation of multiple analytes with varying polarities within a reasonable time. nih.govlibretexts.org

Optimization of Separation: The goal of optimization is to achieve good resolution, peak shape, and a short run time. mdpi.comchromatographyonline.com Key parameters that are optimized include:

Mobile Phase Composition: The ratio of aqueous to organic solvent is adjusted to control the retention and elution of the analytes. libretexts.org The pH of the aqueous phase can also be modified to control the ionization state of the analytes, which affects their retention on the column. libretexts.org

Column Chemistry: The choice of stationary phase (e.g., C18, C8, Phenyl-Hexyl) can significantly impact selectivity and resolution. thermofisher.comnih.gov

Flow Rate and Temperature: These parameters can be adjusted to improve separation efficiency and reduce analysis time. chromatographyonline.com

Deuterated internal standards like this compound are expected to have very similar, if not identical, retention times to their non-deuterated counterparts. researchgate.net However, slight differences in retention time can sometimes be observed due to the "isotope effect," where the heavier deuterium atoms can lead to slightly stronger interactions with the stationary phase. chromforum.org While often negligible, this effect should be considered during method development. chromforum.org

The following table outlines key parameters for chromatographic optimization.

| Parameter | Effect on Separation | Optimization Strategy |

| Mobile Phase Composition | Affects retention time and selectivity. libretexts.org | Adjusting the organic solvent percentage and pH to achieve optimal separation. libretexts.org |

| Stationary Phase | Influences selectivity and resolution. nih.gov | Screening different column chemistries (e.g., C18, C8) to find the best separation. thermofisher.comnih.gov |

| Flow Rate | Impacts analysis time and efficiency. chromatographyonline.com | Increasing the flow rate to shorten run times while maintaining adequate separation. chromatographyonline.com |

| Column Temperature | Affects viscosity of the mobile phase and can improve peak shape. chromatographyonline.com | Increasing temperature can decrease retention times and improve efficiency. chromatographyonline.com |

Mass Spectrometric Detection Strategies and Parameters (e.g., Multiple Reaction Monitoring, Selected Ion Monitoring, Ionization Modes)

Mass spectrometry provides the high selectivity and sensitivity required for quantitative bioanalysis. numberanalytics.com The most common ionization technique used for compounds like N-Desmethyl Perazine is electrospray ionization (ESI), typically in the positive ion mode. thermofisher.com

Detection Strategies:

Selected Ion Monitoring (SIM): In this mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to the ions of interest. nih.gov SIM is used with single quadrupole mass spectrometers. nih.gov

Multiple Reaction Monitoring (MRM): This is the most widely used scan mode for quantitative analysis on tandem mass spectrometers (triple quadrupole or Q-TOF). nih.govthermofisher.com In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This process significantly enhances selectivity and reduces background noise. thermofisher.com

Optimization of MS Parameters: For optimal sensitivity and specificity, the mass spectrometer parameters are carefully tuned for both the analyte and the internal standard. This includes optimizing the precursor and product ion masses (MRM transitions), collision energy, and other source-dependent parameters. thermofisher.com For this compound, the precursor ion will have a higher mass-to-charge ratio (m/z) than the non-deuterated analyte due to the presence of eight deuterium atoms. scbt.com The fragmentation pattern, however, is generally similar, allowing for the selection of analogous product ions for monitoring. researchgate.net

The table below shows an example of MRM transitions for a similar compound, sildenafil (B151), and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Sildenafil | 475.4 | 283.3 |

| Sildenafil-d8 | 483.3 | 108.1 |

| N-desmethyl sildenafil | 461.4 | 283.2 |

| N-desmethyl sildenafil-d8 | 469.2 | 283.3 |

| (Data adapted from a study on sildenafil and its metabolite) researchgate.net |

Analytical Method Validation Parameters: Precision, Accuracy, Linearity, and Matrix Effects for Deuterated Standards

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. nist.gov The validation process assesses several key parameters. gtfch.org

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. gtfch.org Both are assessed at multiple concentration levels (quality control samples) within the calibration range. nih.gov For deuterated standards, the acceptance criteria for precision (expressed as relative standard deviation, RSD) are typically ≤15%, and for accuracy (expressed as percent bias) are within ±15% of the nominal value. gtfch.org

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte. thermofisher.com A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The linearity is evaluated by the correlation coefficient (r²), which should be close to 1. nih.govresearchgate.net

Matrix Effects: These are the effects of co-eluting endogenous components from the biological matrix on the ionization of the analyte and internal standard. clearsynth.com Deuterated internal standards are highly effective at compensating for matrix effects because they are affected in the same way as the analyte. clearsynth.com The matrix effect is evaluated by comparing the response of the analyte in the presence and absence of the matrix. The standard deviation of the matrix effect is generally acceptable up to 25% when using deuterated internal standards. gtfch.org

The following table summarizes the typical acceptance criteria for method validation using deuterated internal standards.

| Validation Parameter | Acceptance Criteria |

| Precision (RSD) | ≤ 15% (≤ 20% at the Lower Limit of Quantification) gtfch.org |

| Accuracy (% Bias) | Within ± 15% of the nominal value (± 20% at LLOQ) gtfch.org |

| Linearity (r²) | ≥ 0.99 nih.govresearchgate.net |

| Matrix Effect (SD) | ≤ 25% gtfch.org |

Utilization in in vitro and ex vivo Metabolic Stability and Pathway Elucidation Studies

This compound is a valuable tool in metabolic studies, helping to understand how the parent drug is transformed in biological systems. srce.hrresearchgate.net These studies are crucial in drug discovery and development to predict a drug's pharmacokinetic profile and potential for drug-drug interactions. nih.gov

Assessment of Metabolic Pathways in Controlled Enzyme Systems (e.g., Liver Microsomes, Cell Cultures)

In vitro metabolic stability assays are used to determine the susceptibility of a compound to biotransformation. srce.hrresearchgate.net These assays typically involve incubating the compound with a metabolically competent system, such as liver microsomes or hepatocytes, and then analyzing the disappearance of the parent compound over time. srce.hr

Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. srce.hrnih.gov They are widely used to assess phase I metabolism. srce.hr For example, studies have used human liver microsomes to investigate the N-demethylation of various drugs. researchgate.netnih.gov

Cell Cultures: Whole-cell systems, such as cultured hepatocytes, provide a more complete metabolic picture as they contain both phase I and phase II enzymes. srce.hr

In these studies, this compound can be used as an internal standard for the quantification of the N-desmethyl metabolite formed from the parent drug, perazine. Its use allows for accurate determination of the rate of metabolite formation, which is a key parameter in understanding the metabolic pathway. The stable isotope label ensures that the internal standard can be clearly distinguished from the endogenously formed metabolite.

The following table outlines common in vitro systems for metabolic studies.

| In Vitro System | Key Enzymes Present | Primary Application |

| Liver Microsomes | Cytochrome P450 (CYP) enzymes, Flavin monooxygenases (FMO). nih.gov | Assessment of phase I metabolic stability and pathways. srce.hr |

| Hepatocytes | Phase I and Phase II enzymes. srce.hr | Comprehensive metabolic profiling and clearance prediction. srce.hr |

| Recombinant Enzymes | Specific individual drug-metabolizing enzymes (e.g., specific CYPs). researchgate.net | Reaction phenotyping to identify the specific enzymes responsible for a particular metabolic reaction. researchgate.net |

Quantitative Analysis of Parent Drug and Metabolite Formation in Non-Human Experimental Settings

In preclinical drug development, understanding the metabolic fate of a new chemical entity is paramount. srce.hr Non-human experimental systems, such as in vitro models using liver microsomes or hepatocytes from various species (e.g., rat, mouse, dog) and in vivo animal studies, are essential for this purpose. srce.hrnih.gov These models allow researchers to identify metabolic pathways and quantify the rate of formation of metabolites before human trials. srce.hr

For the antipsychotic drug Perazine, one of the significant metabolic pathways is N-demethylation, which results in the formation of the active metabolite N-Desmethyl Perazine. researchgate.net Studies using rat liver microsomes have demonstrated that Perazine undergoes several biotransformations, including N-demethylation, aromatic hydroxylation, and sulfoxidation. researchgate.net The relative rates of these reactions can be influenced by factors such as substrate concentration and enzyme induction. researchgate.net

The quantitative analysis of Perazine and N-Desmethyl Perazine in these non-human matrices is typically accomplished using highly sensitive and selective bioanalytical techniques, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS). srce.hrijsr.net In a typical in vitro metabolic stability assay, the parent drug is incubated with liver microsomes and a cofactor like NADPH to initiate the metabolic reactions. srce.hr Aliquots are taken at various time points, and the reaction is stopped. srce.hr Following sample cleanup, such as protein precipitation, the concentrations of the remaining parent drug and the newly formed metabolites are measured by LC-MS/MS. srce.hrresearchgate.net

This compound is crucial in this context as an internal standard for the accurate quantification of the N-Desmethyl Perazine metabolite. Its use allows for precise measurement, which is vital for calculating key pharmacokinetic parameters like intrinsic clearance (CLint) in these preclinical systems. nih.gov This data helps in predicting the metabolic clearance of the drug in humans and in selecting the appropriate animal species for toxicology studies by comparing metabolite profiles. nih.govnih.gov

Table 1: Illustrative Data from an In Vitro Metabolic Stability Study of Perazine in Rat Liver Microsomes

This table represents hypothetical data from a typical experiment to demonstrate the quantitative analysis of parent drug depletion and metabolite formation.

| Incubation Time (minutes) | Perazine Concentration (µM) | N-Desmethyl Perazine (Metabolite) Concentration (µM) |

| 0 | 1.00 | 0.00 |

| 5 | 0.85 | 0.12 |

| 15 | 0.60 | 0.31 |

| 30 | 0.35 | 0.48 |

| 60 | 0.10 | 0.65 |

Role as a Reference Standard for Analytical Quality Assurance and Traceability

The reliability of bioanalytical data underpins critical decisions in pharmaceutical development and clinical research. This compound, as a stable isotope-labeled (SIL) compound, functions as an ideal internal standard (IS) to ensure the quality, accuracy, and reproducibility of analytical methods. monadlabtech.comresearchgate.net

In quantitative chromatography, particularly LC-MS/MS, an internal standard is a compound added in a known quantity to calibrators, quality control samples, and unknown study samples before processing. accredia.it The purpose of the IS is to correct for variability during the analytical procedure, including inconsistencies in sample extraction, injection volume, and instrument response (e.g., ion suppression or enhancement in the MS source). monadlabtech.comlcms.cz

Deuterated standards like this compound are considered the gold standard for use as internal standards in mass spectrometry. ijsr.netresearchgate.net Because they are chemically almost identical to the analyte (the non-deuterated metabolite), they co-elute chromatographically and exhibit similar behavior during sample preparation and ionization. researchgate.net However, the difference in mass due to the deuterium atoms allows the mass spectrometer to detect and measure the analyte and the internal standard independently. researchgate.netresearchgate.net This approach significantly improves the precision and accuracy of the quantification. monadlabtech.commdpi.com

The use of such high-quality reference standards is a fundamental component of analytical quality assurance. monadlabtech.comsupelco.com.tw It ensures that the bioanalytical method is robust, reliable, and fit for purpose. monadlabtech.comsynthinkchemicals.com Furthermore, it establishes metrological traceability. edqm.eueurachem.org By using a well-characterized certified reference material like this compound, whose identity and purity are confirmed, the quantitative values obtained from a sample analysis can be linked to a recognized reference, such as primary pharmacopeial standards from the USP or EP. synthinkchemicals.comlgcstandards.comsigmaaldrich.com This unbroken chain of comparisons ensures confidence in the analytical results and allows for comparability of data across different laboratories and studies. supelco.com.tw

Table 2: Key Functions of this compound as an Analytical Reference Standard

| Feature | Function in Quality Assurance & Traceability | Scientific Rationale |

| Stable Isotope Labeling | Serves as an ideal internal standard for mass spectrometry. monadlabtech.com | Chemically and physically similar to the analyte, ensuring it tracks the analyte through extraction and analysis, but is distinguishable by its mass. researchgate.net |

| Correction for Matrix Effects | Compensates for signal suppression or enhancement caused by other components in the biological sample. monadlabtech.comlcms.cz | The analyte and the deuterated standard are affected by matrix interferences in the same way, so the ratio of their signals remains constant. accredia.it |

| Improved Precision & Accuracy | Reduces variability from sample handling and instrument fluctuations, leading to more accurate and reproducible results. monadlabtech.commdpi.com | By normalizing the analyte response to the internal standard response, random and systematic errors are minimized. accredia.it |

| Method Validation | Plays a key role in validating the robustness and reliability of a bioanalytical method according to regulatory guidelines. monadlabtech.com | Demonstrates the method's consistent performance across different conditions. |

| Ensuring Traceability | Links the results of a measurement to a higher-order, certified reference material or pharmacopeial standard. edqm.eusigmaaldrich.com | Use of a certified standard provides an unbroken chain of documentation and comparison, ensuring the result is accurate and defensible. synthinkchemicals.comeurachem.org |

Theoretical and Mechanistic Investigations of Deuterium Isotope Effects in Phenothiazine Metabolism

Kinetic Isotope Effect (KIE) Principles and Their Influence on Enzymatic Transformations

A kinetic isotope effect (KIE) is the alteration in the rate of a chemical reaction that occurs when an atom in a reactant is substituted with one of its isotopes. wikipedia.org The most pronounced effects are seen when hydrogen (¹H) is replaced by deuterium (B1214612) (²H or D), as this doubles the atomic mass. wikipedia.org This mass difference leads to a lower vibrational frequency for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, resulting in a higher activation energy required to break the C-D bond. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. wikipedia.org

In drug metabolism, many oxidative reactions responsible for the clearance of drugs are catalyzed by the Cytochrome P450 (P450, CYP) family of enzymes, and these reactions often involve the cleavage of a C-H bond as a critical step. nih.gov The presence of a significant primary deuterium KIE is strong evidence that this C-H bond cleavage is at least partially rate-limiting in the reaction. nih.gov For phenothiazine (B1677639) neuroleptics such as Perazine (B1214570), metabolism includes pathways like N-demethylation, which is mediated by isoforms such as CYP1A2, CYP3A4, and CYP2C19. nih.gov By replacing the hydrogen atoms on the methyl group targeted for removal with deuterium, the rate of N-demethylation can be substantially reduced.

However, the magnitude of the KIE in CYP-mediated reactions is not always straightforward to predict. It is highly dependent on the specific drug (substrate), the particular CYP isoform involved, and the complexity of the enzyme's catalytic cycle. plos.org Studies have shown that for some compounds, deuteration leads to a significant decrease in metabolic clearance, while for others, the effect is negligible. plos.orgnih.gov This indicates that C-H bond cleavage is not always the sole rate-limiting step. plos.org Furthermore, the specific CYP isoform can lead to different outcomes; a deuterated compound might show a large KIE with one isoform but not another. plos.org This highlights the complexity of isoform-dependent CYP mechanisms. plos.org

| Chemotype | Deuterated Positions | Enzyme System | Intrinsic Clearance KIE (kH/kD) | Reference |

|---|---|---|---|---|

| Chemotype 2 | O-methyl (d3) | r-CYP2C19 | 4.0 | plos.org |

| Chemotype 2 | N-methyl (d3) | r-CYP2C19 | 1.0 | plos.org |

| Chemotype 2 | O-methyl (d3) and N-methyl (d3) | r-CYP2C19 | 4.5 | plos.org |

| Chemotype 2 | O-methyl (d3) | r-CYP3A4 | 1.5 | plos.org |

| Chemotype 2 | N-methyl (d3) | r-CYP3A4 | 1.8 | plos.org |

| Chemotype 2 | O-methyl (d3) and N-methyl (d3) | r-CYP3A4 | 2.8 | plos.org |

Computational Chemistry and Molecular Dynamics Simulations for Deuterated Compounds

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools in modern drug development, providing detailed insights into how a drug molecule interacts with its biological target. mdpi.comvivabiotech.com These methods are particularly valuable for understanding the mechanistic basis of the deuterium isotope effect at an atomic level. frontiersin.org MD simulations can model the dynamic behavior of a deuterated drug, such as a deuterated Perazine analogue, within the active site of a metabolizing enzyme like CYP3A4. mdpi.com

Through these simulations, researchers can analyze the binding mode of the compound, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and stacking interactions that stabilize the drug-enzyme complex. frontiersin.org By comparing simulations of a deuterated compound to its non-deuterated counterpart, it is possible to investigate subtle changes in binding affinity, orientation, or residence time within the active site that might arise from the isotopic substitution. Key parameters derived from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can describe the stability of the protein-ligand complex over time. frontiersin.org

Furthermore, advanced techniques can be integrated with computational models. For instance, hydrogen-deuterium exchange mass spectrometry (HDX-MS) can experimentally identify regions of a protein that change conformation upon ligand binding, and these data can be used to guide and validate MD simulations. nih.govnih.gov For a compound like N-Desmethyl Perazine-d8's precursor, simulations could predict how the increased bond strength of the C-D bonds affects the positioning of the methyl group relative to the reactive heme center of the CYP enzyme, thereby providing a structural rationale for the observed kinetic isotope effect.

| Parameter/Output | Description | Insight Provided | Reference |

|---|---|---|---|

| Binding Mode Analysis | Identification of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein. | Reveals the key residues involved in binding and the orientation of the substrate in the active site. | frontiersin.org |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein or ligand structure over time compared to a reference structure. | Indicates the stability of the system; large increases can suggest a lack of stability or a significant conformational change. | frontiersin.org |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues over the course of the simulation. | Highlights flexible regions of the protein or ligand, which can be important for function or binding. | frontiersin.org |

| Binding Free Energy Calculation | Computational estimation of the binding affinity (e.g., using MM/PBSA or MM/GBSA methods). | Quantifies the strength of the drug-enzyme interaction, allowing for comparison between different compounds. | mdpi.com |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent. | Provides information on how binding affects the exposure of different parts of the drug or enzyme to the surrounding environment. | frontiersin.org |

Data Science and Machine Learning Applications in Predicting Deuteration Outcomes and Metabolic Behavior

The fields of data science and machine learning (ML) are revolutionizing drug discovery by enabling the prediction of pharmacological properties from molecular structure. frontiersin.orgmit.edu These technologies are increasingly being applied to predict drug metabolism, including the likely outcomes of deuteration. researchgate.net By training algorithms on large datasets of known drugs and their metabolic profiles, ML models can learn complex structure-metabolism relationships. researchgate.netnih.gov

For a new molecule, these models can predict its metabolic stability, the primary CYP enzymes involved in its clearance, and the specific sites on the molecule most vulnerable to metabolism (known as "soft spots"). nih.govresearchgate.net This predictive capability is highly valuable when considering deuteration. An ML model could predict whether substituting hydrogens at a known metabolic soft spot on Perazine would effectively block metabolism at that site.

Crucially, ML can also help anticipate a phenomenon known as "metabolic switching". nih.gov When a primary metabolic site is blocked by deuteration, the metabolizing enzymes may begin to oxidize a different, previously unaffected part of the molecule. nih.gov Predicting this switch is critical, as the new metabolites could have different pharmacological or toxicological profiles. Recent advances in ML, including the use of global untargeted stable isotope tracing, allow for the identification of deuterated metabolites from complex biological samples, and ML classifiers can help distinguish true labeled metabolites from background noise. frontiersin.org As these predictive models become more accurate, they will serve as powerful tools in the design of deuterated drugs, helping to prioritize synthetic efforts and reduce the risk of unexpected metabolic behaviors. frontiersin.orgmit.edu

| ML Application | Description | Relevance to Deuterated Compounds | Reference |

|---|---|---|---|

| Metabolic Stability Prediction | Classification or regression models (e.g., Random Forest, Support Vector Machines) predict whether a compound will be stable or unstable in systems like human liver microsomes. | Predicts the baseline metabolic stability of the parent compound and can help estimate the potential improvement from deuteration. | researchgate.net |

| Site of Metabolism (SoM) Prediction | Models identify the most probable atoms or functional groups on a molecule to be metabolized by enzymes like CYPs. | Directly informs which positions to deuterate (the "soft spots") to achieve the desired kinetic isotope effect. | nih.gov |

| Metabolic Pathway Prediction | Algorithms predict the likely metabolites that will be formed from a parent drug. | Helps to anticipate "metabolic switching" by predicting alternative metabolites if the primary pathway is blocked by deuteration. | nih.gov |

| ADME Property Prediction | Predicts a range of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. | Provides a holistic view of how deuteration might impact the overall pharmacokinetic profile beyond just metabolic clearance. | vivabiotech.com |

| Adverse Outcome Prediction | ML models trained on clinical or preclinical data can predict the likelihood of adverse events or specific treatment outcomes. | Can help assess if changes in metabolic profiles due to deuteration might lead to different safety or efficacy outcomes. | researchgate.netjmir.org |

Emerging Research Directions and Future Prospects for N Desmethyl Perazine D8 and Stable Isotope Standards

Advancements in High-Resolution Mass Spectrometry and Ion Mobility Spectrometry for Isotopic Analysis

The accurate quantification of analytes in complex biological matrices hinges on the ability to distinguish the analyte from background noise and interfering substances. High-Resolution Mass Spectrometry (HRMS) has emerged as a cornerstone technology in this endeavor, offering unparalleled mass accuracy and resolution. nih.govnih.gov This capability is crucial for the analysis of isotopically labeled standards like N-Desmethyl Perazine-d8, as it allows for the precise differentiation of the deuterated standard from its unlabeled counterpart and other endogenous molecules.

Recent advancements in HRMS instrumentation, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide resolving powers exceeding 100,000, enabling the separation of isobaric interferences that would be indistinguishable with lower-resolution instruments. core.ac.uk This high resolving power is critical for confident metabolite identification and quantification in complex samples. nih.gov

Ion Mobility Spectrometry (IMS) adds another dimension of separation to the analytical workflow, separating ions based on their size, shape, and charge. wikipedia.orgchromatographyonline.com When coupled with mass spectrometry (IMS-MS), this technique provides an additional layer of specificity, separating isomers and isobars that may have identical mass-to-charge ratios. chromatographyonline.com For deuterated internal standards, IMS can help to resolve the labeled compound from any co-eluting matrix components that might cause ion suppression or enhancement, thereby improving the accuracy of quantification. lcms.cz The ability of IMS to separate ions in the gas phase on a millisecond timescale is particularly advantageous in high-throughput analyses. wikipedia.org

The synergy between HRMS and IMS offers significant benefits for the analysis of this compound and other deuterated standards. The high mass accuracy of HRMS confirms the elemental composition of the detected ions, while IMS provides structural information based on the ion's collisional cross-section (CCS). This combined approach enhances the confidence in analyte identification and reduces the likelihood of false-positive results.

| Analytical Technique | Key Advantages for Isotopic Analysis | Relevance to this compound |

| High-Resolution Mass Spectrometry (HRMS) | - High mass accuracy for confident formula determination- High resolving power to separate analyte from interferences- Enhanced sensitivity and dynamic range | - Accurate mass measurement to confirm deuteration- Resolution of this compound from its unlabeled form and metabolites- Precise quantification in complex biological samples |

| Ion Mobility Spectrometry (IMS) | - Separation of isomers and isobars- Reduction of chemical noise- Provides structural information (collisional cross-section) | - Separation from co-eluting matrix components that can cause ion suppression- Increased confidence in identification alongside retention time and m/z |

Integration of Deuterated Standards in Comprehensive Metabolomics and Proteomics Workflows

Metabolomics and proteomics aim to comprehensively identify and quantify the complete set of metabolites and proteins in a biological system. The accuracy and reliability of these large-scale studies are heavily dependent on the use of appropriate internal standards to correct for variations throughout the analytical process. hilarispublisher.com Deuterated compounds, such as this compound, serve as ideal internal standards because they are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by mass spectrometry. aptochem.com

In metabolomics, stable isotope-labeled internal standards are crucial for both targeted and untargeted approaches. nih.gov In targeted metabolomics, where a predefined set of metabolites is quantified, deuterated standards are used to create calibration curves and ensure accurate quantification. clearsynth.com In untargeted metabolomics, which aims to measure as many metabolites as possible, pools of deuterated standards can be used to monitor and correct for analytical variability, improving the reliability of the data. mdpi.com The use of stable isotope labeling in metabolomics studies provides a powerful tool for flux analysis, allowing researchers to trace the flow of atoms through metabolic pathways. nih.govmetsol.com

Similarly, in proteomics, stable isotope labeling is a cornerstone of quantitative workflows. nih.gov While this compound is a small molecule and not directly used in protein quantification, the principles of using deuterated standards are the same. In methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), proteins are labeled with heavy isotopes of amino acids. The relative abundance of labeled and unlabeled peptides is then determined by mass spectrometry, providing a precise measure of changes in protein expression. The use of stable isotope-labeled peptide standards also allows for targeted, absolute quantification of specific proteins of interest.

The integration of deuterated standards like this compound into these -omics workflows is essential for generating high-quality, reproducible data that can lead to meaningful biological insights. As these fields move towards more quantitative and systems-level analyses, the demand for a wider range of high-purity deuterated standards will continue to grow.

| -Omics Field | Role of Deuterated Standards | Example Application |

| Metabolomics | - Accurate quantification of metabolites- Correction for matrix effects- Metabolic flux analysis | - Using this compound to accurately measure the concentration of its parent drug's metabolite in pharmacokinetic studies. |

| Proteomics | - Relative and absolute quantification of proteins- Correction for sample processing variability | - Using stable isotope-labeled amino acids (SILAC) to compare protein expression levels between healthy and diseased states. |

Interdisciplinary Approaches in Stable Isotope Chemistry and Bioanalytical Research

The development and application of stable isotope standards like this compound are inherently interdisciplinary, requiring expertise from synthetic organic chemistry, analytical chemistry, biochemistry, and pharmacology. The future of this field lies in fostering even greater collaboration between these disciplines to address complex biological questions.

Synthetic chemists play a crucial role in designing and synthesizing novel deuterated standards with high isotopic purity and stability. hilarispublisher.com This includes developing new labeling strategies to introduce deuterium (B1214612) at specific, non-exchangeable positions within a molecule. The stability of the deuterium label is critical to prevent back-exchange with hydrogen, which would compromise the accuracy of quantitative measurements. scispace.com

Analytical chemists are continuously pushing the boundaries of instrumentation and methodology to improve the sensitivity, specificity, and throughput of bioanalytical assays. nih.gov This includes the development of novel liquid chromatography-mass spectrometry (LC-MS) methods and the application of advanced techniques like HRMS and IMS.

Biochemists and pharmacologists utilize these advanced analytical methods and stable isotope standards to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs and to study the underlying mechanisms of disease. musechem.comresearchgate.net The insights gained from these studies are essential for the development of safer and more effective therapeutics.

Future research will likely see a greater emphasis on "multi-omics" approaches, where data from genomics, transcriptomics, proteomics, and metabolomics are integrated to provide a holistic view of a biological system. In this context, stable isotope standards will be essential for ensuring the quality and comparability of data across different analytical platforms. The continued collaboration between scientists from diverse backgrounds will be paramount to unlocking the full potential of stable isotope chemistry in bioanalytical research and advancing our understanding of human health and disease.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying N-Desmethyl Perazine-d8 in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution is the gold standard for quantifying deuterated metabolites like this compound. Deuterium labeling reduces interference from endogenous compounds, enhancing specificity. For example, selumetinib and its N-desmethyl metabolite were analyzed using validated LC-MS/MS protocols to ensure precise pharmacokinetic (PK) parameter estimation, including clearance (CL/F) and area under the curve (AUC) . Calibration curves should span expected concentrations, and deuterated internal standards (e.g., this compound) must match the analyte’s extraction efficiency and ionization properties.

Q. How does deuteration of N-Desmethyl Perazine influence metabolic stability studies?

- Methodological Answer : Deuteration alters metabolic pathways by introducing kinetic isotope effects, slowing hydrogen/deuterium exchange-sensitive reactions. This is critical for tracking metabolite formation in vivo. For instance, N-desmethyl selumetinib (a non-deuterated analog) showed dose-proportional AUC increases in human trials, suggesting stable metabolite kinetics . Researchers should compare deuterated and non-deuterated analogs using in vitro microsomal assays to quantify metabolic half-life differences.

Q. What storage conditions are optimal for maintaining this compound stability?

- Methodological Answer : Store deuterated compounds at 0–6°C in sealed, light-resistant containers under inert gas (e.g., argon) to prevent deuterium loss and degradation. Safety data sheets for structurally similar compounds (e.g., N,N-diethylacetamide) recommend avoiding moisture and high temperatures, which can hydrolyze amide bonds or induce isotopic exchange . Regular stability testing via nuclear magnetic resonance (NMR) or mass spectrometry is advised to confirm integrity.

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer : Discrepancies often arise from unaccounted transporter-mediated uptake or tissue-specific metabolism. A physiologically based pharmacokinetic (PBPK) model integrating in vitro CL/F values (e.g., hepatocyte clearance) and in vivo distribution data can bridge this gap. For example, selumetinib’s N-desmethyl metabolite showed low but consistent CL/F in humans despite variable in vitro predictions, highlighting the need for multi-compartment modeling . Incorporate isotopic tracing to distinguish parent-drug contributions from metabolite kinetics.

Q. What experimental designs mitigate low metabolite-to-parent ratios in this compound studies?

- Methodological Answer : Low ratios (e.g., <10%, as seen with selumetinib’s N-desmethyl metabolite ) require enhanced sensitivity:

- Dose escalation : Increase deuterated compound dosage while monitoring toxicity thresholds.

- Isotope enrichment : Use ≥98% deuterated analogs to minimize natural abundance interference.

- Data normalization : Express metabolite concentrations as a fraction of total AUC, adjusting for inter-subject variability in CYP enzyme activity.

Q. How should researchers validate the specificity of assays for this compound amid cross-reactive metabolites?

- Methodological Answer : Cross-reactivity is tested via interference assays using structurally related metabolites (e.g., parent drug or hydroxylated derivatives). For selumetinib, chromatographic separation (e.g., UPLC with sub-2µm particles) resolved N-desmethyl metabolites from co-eluting species . Confirmatory analyses include high-resolution MS (HRMS) for exact mass verification and MS/MS fragmentation matching reference spectra.

Q. What strategies address contradictions in metabolic pathway identification for deuterated compounds?

- Methodological Answer : Combine isotopic labeling with radiotracer studies (e.g., ¹⁴C-labeled Perazine) to map metabolic routes. For example, conflicting data on N-desmethyl sildenafil’s formation were resolved using human liver microsomes and recombinant CYP isoforms to identify dominant enzymes . Deuterated analogs may require adjusted incubation times in vitro to account for slowed metabolism.

Data Analysis & Interpretation

Q. How can researchers statistically model low-abundance this compound data with high variability?

- Methodological Answer : Use non-compartmental analysis (NCA) with bootstrap resampling to estimate confidence intervals for sparse data. In selumetinib trials, geometric mean ratios (metabolite/parent) were reported with 95% CIs to account for skewed distributions . Bayesian hierarchical models are advantageous for pooling data across studies with heterogeneous detection limits.

Q. What are the implications of inter-study variability in this compound PK parameters?

- Methodological Answer : Variability may reflect differences in CYP genotype populations or analytical methodologies. Meta-analyses should stratify data by assay type (e.g., LC-MS vs. ELISA) and demographic factors. For example, selumetinib’s CL/F lacked age dependency, but sub-group analyses by renal/hepatic function were critical for clinical extrapolation .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.